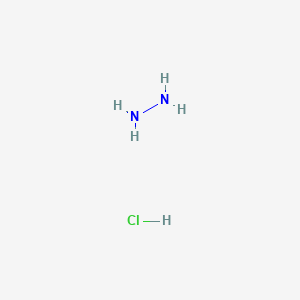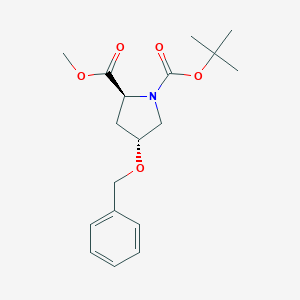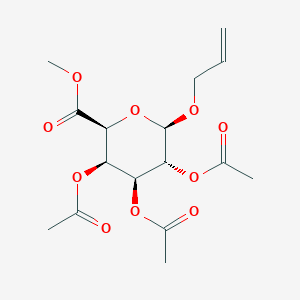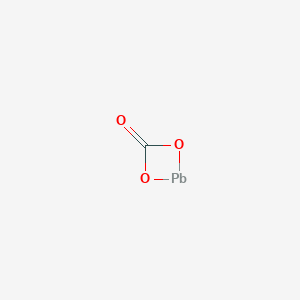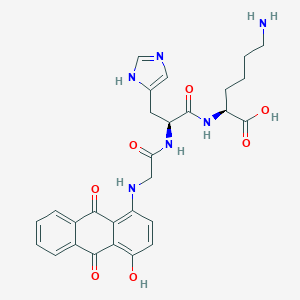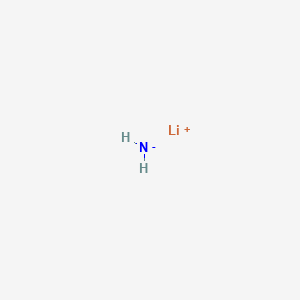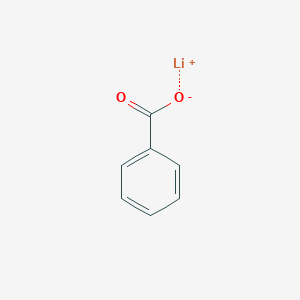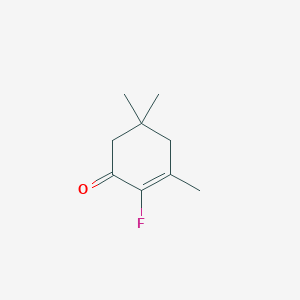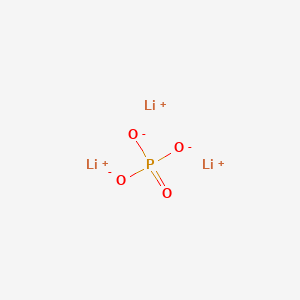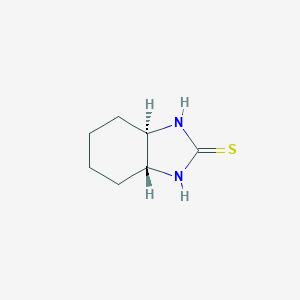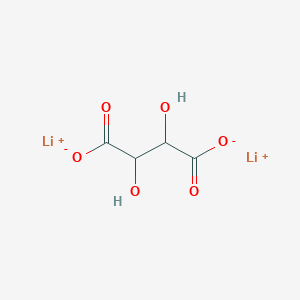
クエン酸三ナトリウム二水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クエン酸ナトリウム二水和物は、クエン酸のナトリウム塩であり、白色の結晶性粉末または粒状結晶として出現します。 湿った空気中ではわずかに潮解性があり、水に自由に溶解し、アルコールにはほとんど溶けません 。 クエン酸と同様の酸味があり、血液や尿中の過剰な酸を中和するためのアルカリ化剤として一般的に使用されます .
2. 製法
合成経路と反応条件: クエン酸ナトリウム二水和物は、クエン酸と水酸化ナトリウムまたは炭酸ナトリウムを反応させることで合成できます。この反応は、通常、クエン酸を水に溶解し、20〜30度の温度を維持しながら、水酸化ナトリウムまたは炭酸ナトリウムを徐々に添加することによって行われます。 溶液のpHは7.5〜9.0の範囲に調整されます .
工業生産方法: 工業的には、クエン酸ナトリウム二水和物は、塩形成反応とそれに続く溶媒外晶出によって製造されます。このプロセスでは、塩形成剤を水に溶解し、クエン酸を添加し、反応温度を制御します。 次に、得られた溶液に溶媒外剤を添加し、20〜75度の結晶化温度を制御することで結晶化させます .
反応の種類:
錯形成: クエン酸ナトリウム二水和物は、マンガン、コバルト、ニッケル、亜鉛などのさまざまな金属イオンと安定な錯体を形成します.
一般的な試薬と条件:
錯形成: pH 6の緩衝液中の金属塩(例:マンガン、コバルト、ニッケル、亜鉛の硝酸塩).
緩衝作用: 蒸留水中のクエン酸とクエン酸ナトリウム二水和物、塩酸または水酸化ナトリウムを使用してpHを調整.
中和: 胃や尿中の塩酸.
生成される主な生成物:
錯形成: 金属-クエン酸錯体.
緩衝作用: クエン酸緩衝液.
中和: 血液や尿中の重炭酸イオンとpHの上昇.
科学的研究の応用
クエン酸ナトリウム二水和物は、科学研究において幅広い用途があります。
作用機序
クエン酸ナトリウム二水和物は、血液と尿中の過剰な酸を中和してpHを上げることで作用します。 これは遊離カルシウムイオンをキレート化し、それらが組織因子と凝固因子VIIaと錯体を形成するのを防ぎ、凝固因子Xの活性化と凝固カスケードの外的開始を阻害します 。 このメカニズムにより、抗凝固剤およびアルカリ化剤として効果的です。
類似化合物:
クエン酸: クエン酸ナトリウム二水和物の母体化合物であり、緩衝剤およびキレート剤として同様に使用されます.
クエン酸ナトリウム無水物: クエン酸ナトリウム二水和物に似ていますが、水分子を含んでいません。同様の用途に使用されます.
クエン酸カリウム: アルカリ化剤として、および腎臓結石の治療に使用される別のクエン酸塩.
独自性: クエン酸ナトリウム二水和物は、特定の水和状態のために独自であり、その溶解度と反応性に影響を与えます。 金属イオンと安定な錯体を形成する能力と、緩衝剤としての役割により、さまざまな科学および産業用途において特に貴重です .
生化学分析
Biochemical Properties
Trisodium citrate dihydrate plays a crucial role in biochemical reactions. It acts as a buffering agent or acidity regulator, resisting changes in pH . This property is particularly important in maintaining the pH balance in biological systems. Trisodium citrate dihydrate can interact with various enzymes and proteins within the body. For instance, it has been found to enhance the production of a bioactive compound called andrimid, which has significant pharmaceutical potential .
Cellular Effects
The effects of trisodium citrate dihydrate on cells and cellular processes are diverse. It has been used to relieve discomfort in urinary-tract infections, such as cystitis, to reduce the acidosis seen in distal renal tubular acidosis, and can also be used as an osmotic laxative . It influences cell function by neutralizing excess acid in the blood and urine .
Molecular Mechanism
At the molecular level, trisodium citrate dihydrate exerts its effects through various mechanisms. One of the key mechanisms is through the chelation of free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trisodium citrate dihydrate can change over time. For instance, the dehydration processes of trisodium citrate dihydrate were investigated using thermogravimetry (TG), differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). It was found that the temperature of dehydration of trisodium citrate dihydrate was at 430.99 K .
Metabolic Pathways
Trisodium citrate dihydrate is involved in key metabolic pathways. This cycle is essential for the oxidative metabolism of glucose and other simple sugars .
Transport and Distribution
Given its solubility in water , it can be inferred that it is likely to be distributed throughout the body via the bloodstream.
準備方法
Synthetic Routes and Reaction Conditions: Sodium citrate dihydrate can be synthesized by reacting citric acid with sodium hydroxide or sodium carbonate. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide or sodium carbonate while maintaining the temperature between 20 to 30 degrees Celsius. The pH of the solution is adjusted to a range of 7.5 to 9.0 .
Industrial Production Methods: In industrial settings, sodium citrate dihydrate is produced through a salt-forming reaction followed by solvent-out crystallization. The process involves dissolving a salt-forming agent in water, adding citric acid, and controlling the reaction temperature. The resulting solution is then crystallized by adding a solvent-out agent and controlling the crystallization temperature between 20 to 75 degrees Celsius .
Types of Reactions:
Complexation: Sodium citrate dihydrate forms stable complexes with various metal ions such as manganese, cobalt, nickel, and zinc.
Buffering: It acts as a buffering agent, maintaining the pH of solutions within a specific range.
Neutralization: Sodium citrate dihydrate neutralizes acids, raising the pH of solutions.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., nitrates of manganese, cobalt, nickel, and zinc) in buffer solutions with a pH of 6.
Neutralization: Hydrochloric acid in the stomach or urine.
Major Products Formed:
Complexation: Metal-citrate complexes.
Buffering: Citrate buffer solutions.
Neutralization: Bicarbonate ions and increased pH in blood and urine.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trisodium citrate dihydrate involves the reaction between citric acid and sodium hydroxide, followed by the addition of more sodium hydroxide to form the trisodium citrate salt. Finally, the product is crystallized to obtain the dihydrate form.", "Starting Materials": [ "Citric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve citric acid in water to form a solution.", "Step 2: Slowly add sodium hydroxide to the solution while stirring until the pH reaches 6.0-6.5.", "Step 3: Continue adding sodium hydroxide until the pH reaches 7.5-8.0.", "Step 4: Heat the solution to 90-95°C for 1-2 hours to promote crystallization.", "Step 5: Filter the solution to remove any impurities.", "Step 6: Allow the solution to cool to room temperature to promote further crystallization.", "Step 7: Filter the solution again to obtain the Trisodium citrate dihydrate product." ] } | |
| 6132-04-3 | |
分子式 |
C6H10NaO8 |
分子量 |
233.13 g/mol |
IUPAC名 |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |
InChI |
InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |
InChIキー |
OAGSFHDUINSAMQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |
| 6132-04-3 | |
物理的記述 |
Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |
関連するCAS |
6132-05-4 6858-44-2 |
溶解性 |
Solubility in water, g/100ml: 77 |
同義語 |
anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trisodium citrate dihydrate function as a chelator of divalent metal cations?
A1: Trisodium citrate dihydrate acts as a chelating agent by forming stable complexes with divalent metal cations such as Mg2+, Ca2+, Mn2+, Fe2+, and Zn2+ [, ]. The citrate ion's multiple carboxyl and hydroxyl groups can bind to these cations, effectively sequestering them from the surrounding environment.
Q2: What are the downstream effects of trisodium citrate dihydrate's chelating action in biological systems?
A2: In biological systems, trisodium citrate dihydrate's chelation of divalent cations can have various effects. For instance, it can inhibit the production of certain bacteriocins, such as gassericin T, by probiotic bacteria like Lactobacillus gasseri [, ]. This inhibition is concentration-dependent and can be reversed by adding trisodium citrate dihydrate to the media [, ].
Q3: How does the presence of trisodium citrate dihydrate influence the crystallization of calcium carbonate?
A3: Trisodium citrate dihydrate can influence the polymorphism of calcium carbonate crystals. Research shows that adding it during calcium carbonate synthesis using gypsum as a raw material leads to the formation of single calcite calcium carbonate crystals []. This suggests a role in controlling nucleation and crystal growth processes.
Q4: What is the molecular formula and weight of trisodium citrate dihydrate?
A4: The molecular formula of trisodium citrate dihydrate is Na3C6H5O7·2H2O. Its molecular weight is 294.10 g/mol.
Q5: Are there any spectroscopic data available that can be used to characterize trisodium citrate dihydrate?
A5: While specific spectroscopic data from the provided papers aren't detailed, trisodium citrate dihydrate can be characterized using various spectroscopic techniques. These include:
Q6: How does the stability of trisodium citrate dihydrate compare to that of sodium bicarbonate in oral rehydration solutions?
A6: Trisodium citrate dihydrate offers improved stability compared to sodium bicarbonate in oral rehydration solutions [, ]. This enhanced stability translates to a longer shelf-life for ORS formulations containing trisodium citrate dihydrate.
Q7: Can trisodium citrate dihydrate act as a catalyst in organic synthesis?
A7: Yes, trisodium citrate dihydrate has been explored as a catalyst in organic synthesis. For example, it efficiently catalyzes the one-pot pseudo-four component synthesis of fully functionalized pyridine derivatives from aromatic aldehydes, malononitrile, and thiols in aqueous ethanol [].
Q8: What are the advantages of using trisodium citrate dihydrate as a catalyst in this reaction?
A8: Trisodium citrate dihydrate offers several advantages as a catalyst in this reaction, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


